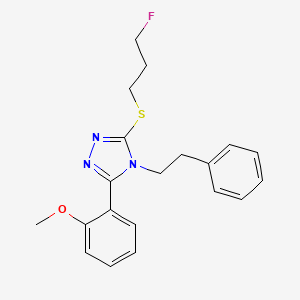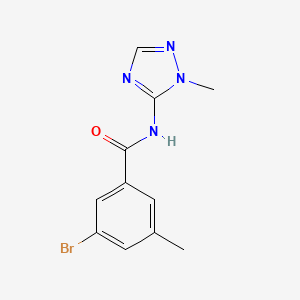![molecular formula C15H16FNO3S B7662956 2-fluoro-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B7662956.png)
2-fluoro-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is also known as FS-1, and it is a sulfonamide derivative that has a unique structure with a fluorine atom and a hydroxyl group attached to the benzene ring.
Mecanismo De Acción
The mechanism of action of FS-1 involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. It has been shown to have a high affinity for carbonic anhydrase and matrix metalloproteinases, which are involved in various physiological processes. FS-1 also has the ability to induce apoptosis in certain cancer cell lines, which is thought to be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
FS-1 has been shown to have various biochemical and physiological effects, depending on the specific enzyme that it inhibits. For example, its inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect pH regulation in the body. Its inhibition of matrix metalloproteinases can lead to a decrease in extracellular matrix degradation, which can affect tissue remodeling and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FS-1 is its ability to selectively inhibit certain enzymes, which can be useful in drug discovery and development. It also has a unique structure with a fluorine atom and a hydroxyl group, which can potentially lead to improved drug properties. However, one limitation of FS-1 is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on FS-1. One potential direction is to study its potential applications in the treatment of various diseases, such as cancer and osteoporosis. Another direction is to explore its potential as a tool for studying enzyme activity and function. Additionally, further research is needed to optimize its drug properties, such as solubility and bioavailability, for potential clinical use.
In conclusion, FS-1 is a sulfonamide derivative that has potential applications in scientific research, particularly in drug discovery and development. Its ability to selectively inhibit certain enzymes and induce apoptosis in certain cancer cell lines make it a promising compound for further study. However, more research is needed to fully understand its mechanism of action and potential applications in various diseases.
Métodos De Síntesis
The synthesis of FS-1 involves the reaction of 2-fluorobenzenesulfonyl chloride with (R)-1-hydroxy-3-phenylpropan-2-amine. This reaction takes place in the presence of a base and a solvent, such as dichloromethane or tetrahydrofuran. The product is then purified by recrystallization or column chromatography to obtain pure FS-1.
Aplicaciones Científicas De Investigación
FS-1 has been used in various scientific research studies due to its potential applications in drug discovery and development. It has been shown to have inhibitory effects on certain enzymes, such as carbonic anhydrase and matrix metalloproteinases, which are involved in various physiological processes. FS-1 has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cell lines.
Propiedades
IUPAC Name |
2-fluoro-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c16-14-8-4-5-9-15(14)21(19,20)17-13(11-18)10-12-6-2-1-3-7-12/h1-9,13,17-18H,10-11H2/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBYGFXNEFOZBO-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)NS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-Chloro-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7662880.png)

![(3-Ethyl-3,9-diazabicyclo[4.2.1]nonan-9-yl)-(2-hydroxy-4-nitrophenyl)methanone](/img/structure/B7662897.png)
![3-cyano-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B7662902.png)
![N-[4-(3-fluorophenyl)pyridin-3-yl]ethanesulfonamide](/img/structure/B7662905.png)
![methyl 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoylamino]-2-methylbenzoate](/img/structure/B7662933.png)
![N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B7662940.png)




![(1-Ethyl-2,5-dimethylpyrrol-3-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662967.png)

![1-[3-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]ethanone](/img/structure/B7662985.png)
